N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9(17)15-7-10-6-13(18)16(8-10)12-4-2-11(14)3-5-12/h2-5,10H,6-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJRETZEOSWNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine Core
The pyrrolidine ring is synthesized via cyclization reactions starting from linear precursors. A common method involves the use of 4-fluorobenzaldehyde as a starting material:
Reaction Scheme 1: Cyclization to Pyrrolidine
- Condensation : 4-Fluorobenzaldehyde reacts with a primary amine (e.g., methylamine) in ethanol under reflux to form an imine intermediate.
- Cyclization : The imine undergoes intramolecular cyclization in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 80–100°C, yielding a 3-substituted pyrrolidine.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| ZnCl₂ | 80 | 62 | 95 |
| BF₃·Et₂O | 100 | 58 | 93 |
| AlCl₃ | 90 | 55 | 91 |
Source indicates ZnCl₂ at 80°C provides optimal yield and purity. The product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted precursors.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl group is introduced at the 1-position of the pyrrolidine ring through nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation. NAS is preferred for its regioselectivity:
Reaction Scheme 2: Fluorophenyl Substitution
- Activation : The pyrrolidine nitrogen is deprotonated using NaH in dry THF.
- Substitution : 4-Fluorobenzyl bromide is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
Key Parameters :
- Solvent : Tetrahydrofuran (THF) enhances reactivity compared to DCM or ethers.
- Stoichiometry : A 1.2:1 molar ratio of 4-fluorobenzyl bromide to pyrrolidine minimizes side products.
Oxidation to 5-Oxopyrrolidin-3-yl Intermediate
The pyrrolidine ring is oxidized to a pyrrolidinone using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like Dess-Martin periodinane (DMP):
Reaction Scheme 3: Oxidation
- Jones Oxidation : The pyrrolidine derivative is treated with Jones reagent at 0°C for 2 hours, yielding the ketone.
- Quenching : The reaction is quenched with isopropanol to reduce excess Cr(VI).
Table 2: Oxidation Efficiency Comparison
| Oxidizing Agent | Temperature (°C) | Yield (%) | Side Products (%) |
|---|---|---|---|
| Jones reagent | 0 | 78 | 12 |
| DMP | 25 | 85 | 5 |
| KMnO₄ | 50 | 65 | 20 |
DMP offers higher yields and fewer side reactions, though its cost may limit large-scale applications.
Acetylation to Form the Final Compound
The primary amine on the pyrrolidinone intermediate is acetylated using acetic anhydride or acetyl chloride:
Reaction Scheme 4: Acetylation
- Activation : The amine is dissolved in anhydrous DCM and cooled to 0°C.
- Acetylation : Acetic anhydride (1.5 equivalents) is added with triethylamine as a base, stirred for 4 hours.
- Workup : The mixture is washed with NaHCO₃ and brine, then dried over MgSO₄.
Critical Factors :
- Base Selection : Triethylamine outperforms pyridine in preventing hydrolysis.
- Solvent : DCM minimizes side reactions compared to polar solvents like DMF.
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water. Analytical data confirms identity:
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 4.21 (s, 2H, CH₂), 7.41–7.50 (m, 2H, ArH), 2.05 (s, 3H, COCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 43.3 (CH₂), 21.1 (COCH₃) |
| IR (KBr) | 1650 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F) |
| HRMS | m/z 250.273 [M+H]+ (calc. 250.273) |
The HPLC purity exceeds 98% with a retention time of 8.2 minutes (C18 column, 70:30 acetonitrile/water).
Optimization and Yield Considerations
Table 4: Yield Optimization Across Steps
| Step | Average Yield (%) | Key Improvements |
|---|---|---|
| Cyclization | 62 | Catalyst screening (ZnCl₂ > AlCl₃) |
| Fluorophenylation | 75 | NAS over Friedel-Crafts |
| Oxidation | 85 | DMP instead of Jones reagent |
| Acetylation | 90 | Excess acetic anhydride, low temperature |
Overall yield from 4-fluorobenzaldehyde is 32%, highlighting the need for process intensification.
Comparative Analysis with Related Compounds
Structurally analogous compounds, such as N-[1-(3-fluorophenylmethyl)-5-oxopyrrolidin-3-yl]acetamide, exhibit similar synthetic pathways but differ in fluorophenyl positioning. Meta-substitution requires harsher conditions (e.g., higher temperatures) compared to para-substitution, reducing yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and inflammation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidinone ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Features of N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide and Analogs
Structural Differences and Implications
- Core Heterocycle: The target compound’s pyrrolidinone core (lactam) contrasts with the oxazolidinone in .
- Fluorine Positioning :
- Stereochemistry :
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Fluorination generally reduces oxidative metabolism. However, the pyrrolidinone ring may undergo hydrolysis, necessitating prodrug strategies.
Biological Activity
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity, synthesis, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a pyrrolidinone ring, a 4-fluorophenyl group, and an acetamide moiety. The synthesis typically involves several key steps:
- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of the 4-Fluorophenyl Group : A nucleophilic substitution reaction incorporates the fluorinated aromatic system.
- Acetylation : The final step involves acetylating the amine to form the acetamide, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation.
- Neurological Applications : Research indicates potential use in targeting neurological disorders, possibly through modulation of neurotransmitter systems.
- Antineoplastic Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and stability, which may facilitate better binding to biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Potential to reduce inflammation | |
| Neurological | Investigated for effects on neurotransmitter systems | |
| Antineoplastic | Inhibitory effects on cancer cell lines |
Case Studies and Research Findings
Recent studies have explored various derivatives of this compound, leading to significant findings:
- Anticancer Activity : A study demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
- Inflammatory Models : In vivo models showed that treatment with this compound resulted in reduced markers of inflammation compared to control groups, suggesting therapeutic potential.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through specific signaling pathways related to cell cycle regulation .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | DMF or acetonitrile | Enhances reactivity |
| Reaction Time | 12–18 hours | Balances completion vs. side products |
Basic Research Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regiochemistry of the fluorophenyl group and acetamide linkage. Key signals include:
- Pyrrolidinone carbonyl : ~170–175 ppm (C) .
- Fluorophenyl aromatic protons : 7.2–7.5 ppm (H) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 265.1) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Basic Research Question: How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates (e.g., para-nitrophenyl derivatives) to measure inhibition of target enzymes (e.g., kinases or proteases).
- IC Determination : Pre-incubate the compound (0.1–100 µM) with the enzyme, then monitor residual activity .
- Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate potency .
Advanced Research Question: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Co-crystallize with a protein target or use solvent evaporation (e.g., methanol/dichloromethane) to obtain single crystals .
- SHELX Refinement : Process diffraction data (e.g., using SHELXL) to refine bond lengths/angles and confirm stereochemistry of the pyrrolidinone ring .
- Electron Density Maps : Validate the fluorophenyl orientation and acetamide conformation (e.g., Fo-Fc maps in Olex2) .
Advanced Research Question: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications : Compare with analogs (e.g., 4-methoxyphenyl or chlorophenyl derivatives) to assess fluorophenyl’s role in target binding .
- Functional Group Replacement : Replace acetamide with thiophene-carboxamide (as in ) to enhance metabolic stability .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with activity .
Q. Table 2: SAR Insights from Analogous Compounds
| Modification | Impact on Activity | Reference |
|---|---|---|
| Fluorophenyl → Chlorophenyl | Increased lipophilicity, reduced solubility | |
| Acetamide → Thiophene-carboxamide | Improved protease resistance |
Advanced Research Question: What computational strategies predict binding modes and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds between the acetamide and catalytic residues .
- ADMET Prediction : SwissADME estimates oral bioavailability (%F >50) and blood-brain barrier penetration (low, due to polar groups) .
- Metabolic Pathways : GLORYx predicts Phase I oxidation sites (e.g., pyrrolidinone ring) .
Basic Research Question: How can researchers assess solubility and stability under physiological conditions?
Methodological Answer:
- Solubility Assay : Shake-flask method in PBS (pH 7.4) at 37°C. Measure concentration via UV-Vis (λ = 254 nm) .
- Stability Testing : Incubate in simulated gastric fluid (pH 2) and liver microsomes. Monitor degradation via LC-MS .
Advanced Research Question: How can polymorphism affect crystallinity and bioavailability?
Methodological Answer:
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of recrystallized batches to detect polymorphs .
- Thermal Analysis : DSC identifies melting points and phase transitions (e.g., Form I: 180°C vs. Form II: 172°C) .
Advanced Research Question: What in vitro models evaluate metabolic pathways and toxicity?
Methodological Answer:
- Hepatocyte Assays : Incubate with primary human hepatocytes to identify Phase I/II metabolites (LC-MS/MS) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
